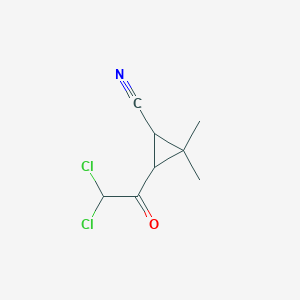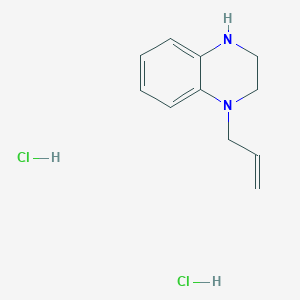
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 g/mol . It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a solvent such as ethanol or methanol and a temperature range of 0-50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: The parent compound without the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: A derivative with a methyl group instead of an allyl group.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: A compound with a carboxamide group and two methyl groups
特性
分子式 |
C11H16Cl2N2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC名 |
4-prop-2-enyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13;;/h2-6,12H,1,7-9H2;2*1H |
InChIキー |
DIQOROJGTFUVFW-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCNC2=CC=CC=C21.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


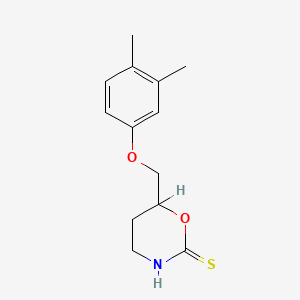
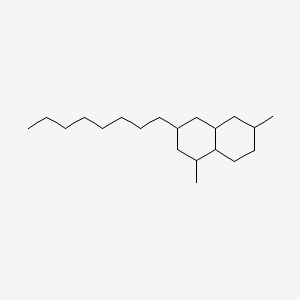
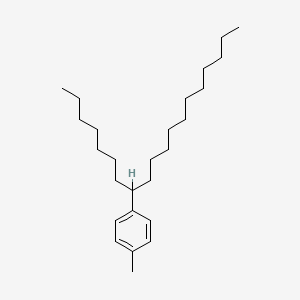
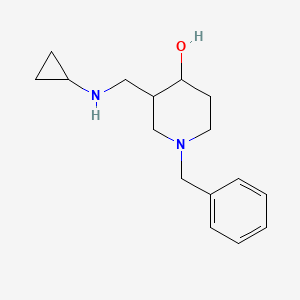
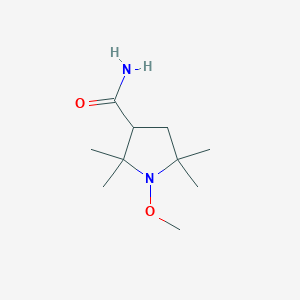
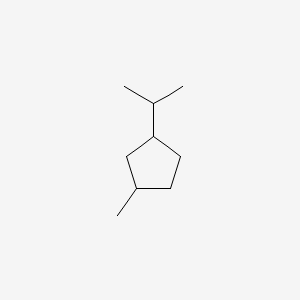
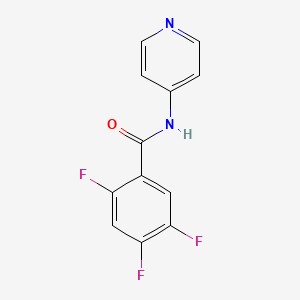
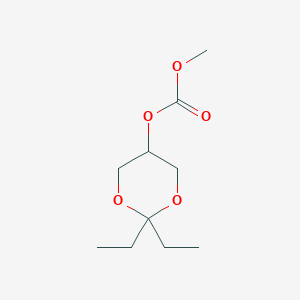
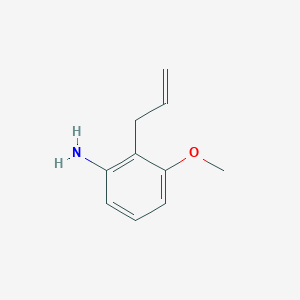
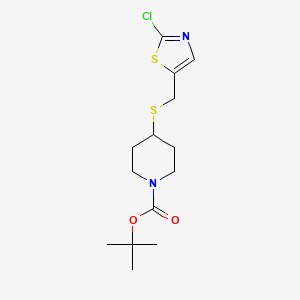
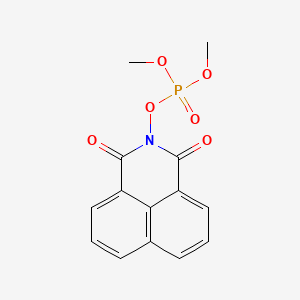
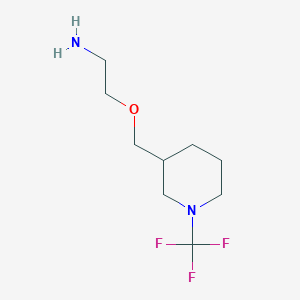
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
